4-(Diethylamino)phenethyl pyrimidine-5-carboxylate
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Overview
Description
4-(Diethylamino)phenethyl pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)phenethyl pyrimidine-5-carboxylate typically involves the reaction of diethylamino phenethylamine with pyrimidine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)phenethyl pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Diethylamino)phenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-(Diethylamino)phenethyl pyrimidine-4-carboxylate
- 4-(Diethylamino)phenethyl pyrimidine-6-carboxylate
- 4-(Diethylamino)phenethyl pyrimidine-5-carboxamide
Comparison:
- Uniqueness: 4-(Diethylamino)phenethyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
- Chemical Properties: Compared to its analogs, this compound exhibits different reactivity and stability profiles.
- Biological Activity: The specific substitution at the 5-position of the pyrimidine ring may enhance its biological activity, making it a more potent candidate for drug development .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-3-20(4-2)16-7-5-14(6-8-16)9-10-22-17(21)15-11-18-13-19-12-15/h5-8,11-13H,3-4,9-10H2,1-2H3 |
InChI Key |
FDKWHTWWWZDZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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